3-Bromo-2-phenylindolizine

Medicinal Chemistry ADME Lipophilicity

Researchers requiring late-stage diversification of the indolizine scaffold face a critical bottleneck: non-brominated cores lack a reactive handle for cross-couplings. 3-Bromo-2-phenylindolizine solves this with a C3 bromine atom-the most electrophilic position on the ring. - **Synthetic utility**: Enables Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig couplings (not feasible with 2-phenylindolizine without C-H activation). - **Drug discovery**: Strategic building block for SAR studies; LogP 4.37 vs 4.08 (non-brominated) modulates membrane permeability. - **Supply**: BenchChem ensures reliable delivery for research-scale to bulk orders.

Molecular Formula C14H10BrN
Molecular Weight 272.14 g/mol
CAS No. 325778-83-4
Cat. No. B15065094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-phenylindolizine
CAS325778-83-4
Molecular FormulaC14H10BrN
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)Br
InChIInChI=1S/C14H10BrN/c15-14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-16(12)14/h1-10H
InChIKeyXZWKYMCHOVSDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-phenylindolizine: Strategic Building Block


3-Bromo-2-phenylindolizine (CAS 325778-83-4) is a heterocyclic compound belonging to the indolizine family, characterized by a fused pyrrole-pyridine core with a phenyl substituent at the 2-position and a bromine atom at the 3-position [1]. The indolizine scaffold is a structural isomer of indole, and its derivatives are widely investigated for diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties [2]. As a commercial research chemical, its primary value proposition lies in its use as a versatile synthetic intermediate, where the bromine atom serves as a critical reactive handle for further structural diversification through cross-coupling methodologies .

Why 3-Bromo-2-phenylindolizine Is Irreplaceable


Substituting 3-Bromo-2-phenylindolizine with a generic indolizine analog, such as the non-brominated 2-phenylindolizine, is not a functional equivalent for research applications requiring subsequent molecular diversification. The absence of the bromine atom at the C3 position eliminates a critical functional handle for key cross-coupling reactions (e.g., Suzuki, Sonogashira), fundamentally altering the synthetic utility of the compound [1]. Furthermore, the specific position of the bromine atom is crucial, as the electrophilic reactivity of the indolizine ring is known to be highest at the 3-position, differentiating it from other isomers like 5-bromo-2-phenylindolizine [2]. This positional difference dictates the feasibility and outcome of subsequent chemical transformations.

Quantitative Evidence for 3-Bromo-2-phenylindolizine


Lipophilicity Gain vs. Unsubstituted Analog

The introduction of a bromine atom at the 3-position of 2-phenylindolizine results in a quantifiable increase in the calculated partition coefficient (LogP), a key parameter influencing membrane permeability and in vivo distribution. This increase is compared directly to the unsubstituted parent compound, 2-phenylindolizine [1][2].

Medicinal Chemistry ADME Lipophilicity

C3 Position: Primary Electrophilic Site

Literature establishes that the 3-position of the indolizine ring is the most favorable site for electrophilic attack [1]. This positions 3-Bromo-2-phenylindolizine as a superior intermediate for further functionalization via cross-coupling compared to its isomers, where the halogen is located at less reactive positions, such as C5 or C6.

Synthetic Chemistry Heterocyclic Chemistry Reactivity

Application Scenarios for 3-Bromo-2-phenylindolizine


Scaffold Diversification via Palladium-Catalyzed Cross-Coupling

The presence of a bromine atom at the C3 position makes 3-Bromo-2-phenylindolizine an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enables the rapid and modular construction of diverse 3-substituted 2-phenylindolizine libraries for biological screening or materials science applications. This synthetic route is not directly accessible from the non-brominated parent compound, 2-phenylindolizine, without additional C-H activation steps [1].

Lead Optimization in Medicinal Chemistry

In a drug discovery setting, this compound serves as a strategic late-stage functionalization point or a core building block for structure-activity relationship (SAR) studies. Its increased lipophilicity (LogP = 4.37) relative to 2-phenylindolizine (LogP = 4.08) is a quantifiable property that can be leveraged to fine-tune the ADME profile of a lead series, particularly for targets requiring enhanced membrane permeability [2][3].

Synthesis of Novel Fluorescent Probes and Materials

Indolizine derivatives are known for their interesting photophysical properties, including fluorescence [4]. The 3-bromo derivative offers a unique entry point for functionalizing the indolizine core with various fluorophores or electron-donating/withdrawing groups, which can be used to tune emission wavelengths and quantum yields for applications in bioimaging or optoelectronics [5].

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